molecular formula C9H14O4 B1274120 Methyl 2-acetyl-5-oxohexanoate CAS No. 35490-04-1

Methyl 2-acetyl-5-oxohexanoate

Cat. No. B1274120
CAS RN: 35490-04-1
M. Wt: 186.2 g/mol
InChI Key: XMLGBZPOJUOGOO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-oxohexanoate (MAOH) is a chemical compound that is widely used in scientific research. MAOH is a metabolite of the essential fatty acid linoleic acid and plays an important role in the synthesis of other fatty acid metabolites. It is known to have a wide range of applications in biochemical and physiological studies.

Scientific Research Applications

Leukotriene Synthesis

Methyl 2-acetyl-5-oxohexanoate serves as an intermediate in the synthesis of leukotrienes, which are products derived from the lipoxygenase pathway of arachidonic acid metabolism. Hayes and Wallace (1990) demonstrated a synthesis route for Methyl 5S-(benzoyloxy)-6-oxohexanoate, a key intermediate in leukotriene B4 synthesis, originating from 2-cyclohexen-1-one (Hayes & Wallace, 1990).

Synthesis of Cyclic Esters

In the realm of organic synthesis, methyl 2-acetyl-5-oxohexanoate has been employed in the synthesis of various cyclic esters. Begbie and Golding (1972) reported the regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid, leading to the formation of diverse cyclic ester products (Begbie & Golding, 1972).

Chemical Analysis Methods

In the field of analytical chemistry, derivatives of 2-acetyl-5-oxohexanoate have been used in gas-liquid chromatography with electron-capture detection. Gorchein (1984) synthesized a derivative of delta-aminolaevulinic acid (AmLev) with favorable properties for gas-liquid chromatography, enhancing the sensitivity and specificity of assays for AmLev in various biological fluids (Gorchein, 1984).

Oxidation Reactions

The compound is also relevant in studies involving oxidation reactions. Atlamsani, Brégeault, and Ziyad (1993) explored the oxidation of 2-methylcyclohexanone by dioxygen, yielding 6-oxoheptanoic acid, with methyl 2-acetyl-5-oxohexanoate being one of the products in the reaction sequence (Atlamsani, Brégeault, & Ziyad, 1993).

Organic Syntheses

Further applications in organic synthesis are observed in various transformations of this compound. For example, Greene and Lewis (1968) demonstrated the acid-catalyzed rearrangement of 2-acetylfuran oxime toluene-p-sulphonate in methanol, producing methyl 4,5-dioxohexanoate, a derivative of 2-acetyl-5-oxohexanoate (Greene & Lewis, 1968).

Catalyzed Insertion Reactions

The compound has also been used in catalyzed insertion reactions. Yakura et al. (1999) discussed the dirhodium(II)-catalyzed C-H insertion reaction of 5,6-dioxygenated 2-diazo-3-oxohexanoates, a class of compounds including methyl 2-acetyl-5-oxohexanoate, for the synthesis of highly functionalized cyclopentane (Yakura et al., 1999).

properties

IUPAC Name

methyl 2-acetyl-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-6(10)4-5-8(7(2)11)9(12)13-3/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLGBZPOJUOGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956895
Record name Methyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetyl-5-oxohexanoate

CAS RN

35490-04-1
Record name Hexanoic acid, 2-acetyl-5-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35490-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-acetyl-5-oxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-acetyl-5-oxohexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Simion, N Candu, SM Coman, A Primo… - European Journal of …, 2018 - Wiley Online Library
Michael and Henry addition reactions have been investigated using mono (Au and Cu 2 O) and bimetallic nanoplatelets (Au/Cu 2 O) grafted onto few‐layers graphene (fl‐G) films as …
N Candu, A Simion, SM Coman, A Primo… - Topics in …, 2018 - Springer
Few-layered graphene-supported 1.1.1 and 2.0.0 oriented Au and Cu 2 O nanoplatelets were prepared by one-step pyrolysis of the corresponding metal salts embedded in chitosan at …
Number of citations: 4 link.springer.com

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